2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
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Overview
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a phenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 2-methylbenzyl Group: The indole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The alkylated indole is treated with sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated indole is reacted with phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or sulfonyl group.
Reduction: Reduced forms of the sulfonyl group or the indole nitrogen.
Substitution: Substituted derivatives at the sulfonyl or indole nitrogen positions.
Scientific Research Applications
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The indole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-methylacetamide
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-ethylacetamide
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide
Uniqueness
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to the presence of the phenylacetamide group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs. The combination of the indole, sulfonyl, and phenylacetamide groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-9-5-6-10-19(18)15-26-16-23(21-13-7-8-14-22(21)26)30(28,29)17-24(27)25-20-11-3-2-4-12-20/h2-14,16H,15,17H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKFTFFKIZOGGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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